molecular formula C20H21FN2O2S B2758459 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide CAS No. 2034390-87-7

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2758459
CAS No.: 2034390-87-7
M. Wt: 372.46
InChI Key: QAENRRLMWRYWBA-UHFFFAOYSA-N
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Description

The compound N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide features a benzothiophene core linked to a dimethylaminoethyl group and a 2-fluorophenoxy acetamide moiety. The benzothiophene group may enhance lipophilicity and receptor binding, while the fluorophenoxy moiety could influence electronic properties and metabolic stability .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c1-23(2)17(15-13-26-19-10-6-3-7-14(15)19)11-22-20(24)12-25-18-9-5-4-8-16(18)21/h3-10,13,17H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAENRRLMWRYWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=CC=C1F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the benzo[b]thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions where a dimethylamino group is introduced to the benzo[b]thiophene ring.

    Attachment of the fluorophenoxy group: This can be done through etherification reactions where a fluorophenol derivative is reacted with an appropriate acylating agent.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Fluorophenoxy Acetamide Derivatives

Compounds sharing the 2-fluorophenoxy acetamide scaffold but differing in nitrogen substituents include:

Compound Name Substituent on Acetamide Nitrogen Yield (%) Melting Point (°C) Rf Value Key Features
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) n-butyl 82 75 0.32 High yield, simple alkyl chain
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 2-amino-2-methyl-1-propanol 54 84 0.28 Hydroxy group for solubility
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) isoleucine methyl ester 51 74 0.65 Chiral center, ester functionality

Key Observations :

  • Yield : Compound 30 exhibits the highest yield (82%), likely due to the straightforward alkylation of n-butylamine. In contrast, 31 and 32 show lower yields (~50%), possibly due to steric hindrance from branched substituents .
  • Physical Properties : The hydroxy group in 31 correlates with a higher melting point (84°C vs. 75°C for 30 ), suggesting stronger intermolecular hydrogen bonding .
  • Structural Flexibility : The isoleucine ester in 32 introduces chirality ([α]²²D = 61.1), which may influence biological activity and enantioselective synthesis routes .

Benzothiophene-Containing Analogs

The closest structural analog is N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide (CAS: 2034464-38-3), which replaces the 2-fluorophenoxy group with a 2-chlorobenzamide. Key differences include:

  • Halogen Effects : Fluorine (electron-withdrawing) vs. chlorine (larger, more lipophilic) may alter receptor binding and metabolic stability .
  • Linker Group: The acetamide in the target compound vs.

Dimethylaminoethyl-Substituted Acetamides

Compounds with dimethylaminoethyl groups but differing in aromatic systems:

Compound Name Aromatic Core Key Features
N-(2-(Diethylamino)ethyl)-2-phenylacetamide Phenyl Lacks heterocyclic systems; simpler structure
N-(2-(Acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)acetamide Thienyl Thiophene ring for π-π interactions
Target Compound Benzothiophene Enhanced aromaticity and planarity

Key Observations :

  • Aminoalkyl Chains: The dimethylaminoethyl group in the target compound may enhance solubility and cationic character at physiological pH, similar to analogs in and .

Heterocyclic Acetamides with Bioactive Potential

  • Benzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide replace benzothiophene with benzothiazole.
  • Indole-Containing Analogs (): The indole ring in N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide shares aromaticity with benzothiophene but introduces hydrogen-bonding sites via the NH group .

Pharmacological and Functional Insights

While direct activity data for the target compound is unavailable, structural analogs suggest:

  • Psychoactive Potential: Dichlorophenyl acetamides () act on opioid receptors, implying that halogen placement and aminoalkyl chains are critical for CNS activity .
  • Anti-inflammatory Activity: Bicyclic acetamides () show analgesic effects, suggesting the target’s fluorophenoxy group could modulate COX-2 inhibition .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S, with a molecular weight of 395.5 g/mol. The structure includes a benzothiophene moiety, a dimethylamino group, and a fluorophenoxy acetamide, which contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Inhibition of Enzymes : Studies have shown that derivatives of benzothiophene can inhibit specific enzymes involved in cancer progression, such as RNA-binding proteins like HuR, which are crucial in regulating mRNA stability and translation in cancer cells .
  • Antimicrobial Activity : Compounds with similar structural features have demonstrated significant antibacterial and antifungal properties. For instance, benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Biological Activity Data

Table 1 summarizes the biological activities reported for related compounds:

Compound Activity Target IC50/MIC Values
Benzimidazole Derivative AAntibacterialE. coliMIC = 25 µg/ml
Benzothiophene Derivative BAntifungalC. albicansMIC = 50 µg/ml
Compound C (similar structure)NeuroprotectiveNeurons (oxidative stress)IC50 = 30 µM

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of compounds similar to this compound. These compounds were shown to attenuate oxidative stress-induced neuroinflammation, which is a hallmark of neurodegenerative diseases .
  • Antimicrobial Efficacy : In another study, derivatives of benzothiophene exhibited potent antimicrobial activity against various bacterial strains. The results indicated that modifications in the chemical structure significantly influenced their efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-fluorophenoxy)acetamide?

The synthesis typically involves multi-step reactions, including halogenation, nucleophilic substitution, and oxidation. Key steps include coupling the benzothiophene moiety with a dimethylaminoethyl group via alkylation, followed by conjugation with the fluorophenoxyacetamide group. Controlled temperatures (e.g., 0–5°C for sensitive intermediates) and pH adjustments (e.g., basic conditions for deprotonation during substitution) are critical for yield and selectivity. Reagents like triethylamine or NaH are often used to drive reactions, while purification via column chromatography ensures high purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) is essential for verifying the positions of the benzothiophene, dimethylaminoethyl, and fluorophenoxy groups. Infrared (IR) spectroscopy identifies functional groups like acetamide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if available) provides definitive stereochemical confirmation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Standard assays include:

  • Enzyme inhibition : Dose-response curves against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
  • Cell viability : MTT or resazurin assays in cancer or microbial cell lines to assess cytotoxicity or antimicrobial activity.
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors. Ensure solvent controls (e.g., DMSO ≤0.1%) to avoid interference .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological efficacy across studies be resolved?

Contradictions may arise from differences in assay conditions (e.g., cell line specificity, serum content) or compound purity. To address this:

  • Standardize protocols : Use identical cell lines, passage numbers, and assay buffers.
  • Validate purity : Re-analyze batches via HPLC and quantify impurities (e.g., residual solvents, by-products).
  • Control for metabolic instability : Include liver microsome stability tests to rule out rapid degradation .

Q. What computational strategies enhance the design of analogs with improved pharmacokinetics?

  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with ADMET properties to prioritize analogs.
  • Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina) and optimize substituents for stronger interactions.
  • MD simulations : Assess compound stability in lipid bilayers to refine blood-brain barrier permeability or solubility .

Q. How can reaction scalability challenges be mitigated during large-scale synthesis?

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., alkylation).
  • Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery.
  • By-product management : Use inline IR or PAT (Process Analytical Technology) to monitor intermediates and adjust conditions dynamically .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment.
  • Thermal shift assays : Detect target engagement by monitoring protein thermal stability shifts.
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint genetic vulnerabilities linked to compound efficacy .

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